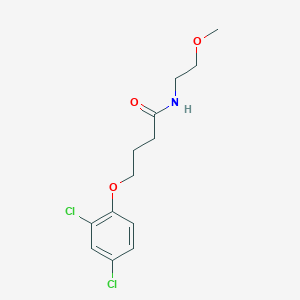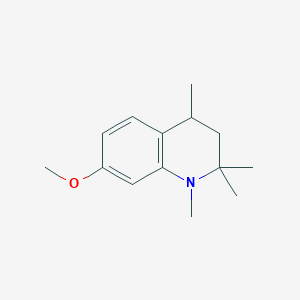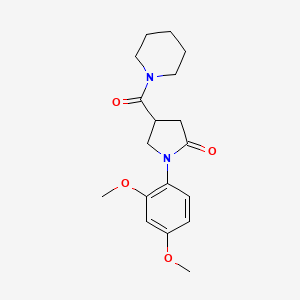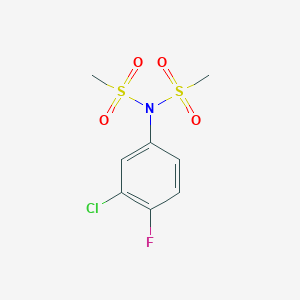![molecular formula C25H30N4O3 B14961451 7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961451.png)
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a methoxypropyl group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the methoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the methoxypropyl group: This can be done through an etherification reaction using 3-methoxypropyl bromide and a base.
Incorporation of the methyl group: This step may involve a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a Lewis acid catalyst for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to downstream effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
7-benzyl-1-(2-hydroxyphenyl)-3-(3-hydroxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with hydroxy groups instead of methoxy groups.
7-benzyl-1-(2-chlorophenyl)-3-(3-chloropropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with chloro groups instead of methoxy groups.
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C25H30N4O3 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C25H30N4O3/c1-19-21(16-20-10-5-4-6-11-20)24(30)29-18-27(14-9-15-31-2)17-28(25(29)26-19)22-12-7-8-13-23(22)32-3/h4-8,10-13H,9,14-18H2,1-3H3 |
Clé InChI |
XUXRQAGPAFMHSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)CCCOC)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)
![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B14961417.png)
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)

![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
![2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14961440.png)
![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)

![4-(2-chloro-5-nitrophenyl)-2-[(2,3-dichlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961468.png)
